3-(5-Phenyl-1,3-oxazol-2-yl)propanoic acid, also known as oxaprozin, is a synthetic organic compound belonging to the class of non-steroidal anti-inflammatory drugs (NSAIDs). [] While commonly employed in its pharmaceutical applications, oxaprozin also serves as a versatile building block and research subject within various scientific disciplines.
Oxaprozin can be synthesized through a variety of methods, with a common route involving the following steps: [, , ]
Specific reaction conditions and reagents can vary depending on the desired purity, yield, and scalability of the synthesis. Microwave-assisted synthesis has also been explored as a potentially greener and more efficient alternative. [, ]
3-(5-Phenyl-1,3-oxazol-2-yl)propanoic acid, due to its diverse functional groups, can participate in various chemical reactions, including: [, , , , ]
Although primarily known for its NSAID properties, 3-(5-Phenyl-1,3-oxazol-2-yl)propanoic acid's mechanism of action extends beyond COX inhibition. It exhibits interaction with other biological targets, and its exact mode of action likely varies depending on the specific context. [, ]
The 1,3-oxazole ring—a five-membered heterocycle featuring oxygen at position 1 and nitrogen at position 3—serves as a privileged scaffold in drug design due to its dual hydrogen-bonding capability, moderate aromaticity, and metabolic stability. This electron-rich system participates in dipole-dipole interactions and π-stacking with biological targets, enabling precise molecular recognition. In 3-(5-Phenyl-1,3-oxazol-2-yl)propanoic acid (PubChem CID: 3460796; C₁₂H₁₁NO₃), the oxazole nucleus connects the phenyl ring (C5) and propanoic acid chain (C2), creating a planar, conjugated system that enhances target binding [1] [5].
Oxazole derivatives exhibit broad pharmacological profiles, including:
Table 1: Key Heterocyclic Cores in FDA-Approved Drugs
Heterocycle | Example Drug | Target | Binding Affinity (Ki/IC50) |
---|---|---|---|
1,3-Oxazole | Oxaprozin | COX-2 | 36.8 µM |
Thiazole | Sulfathiazole | DHPS | 0.3 µM |
Imidazole | Ketoconazole | CYP51 | 50 nM |
The 5-phenyl substitution in 3-(5-phenyl-1,3-oxazol-2-yl)propanoic acid augments lipophilicity and aromatic surface area, facilitating hydrophobic pocket binding in enzymes or receptors [6].
The propanoic acid group (–CH₂CH₂COOH) introduces critical pharmacodynamic and pharmacokinetic properties:
In hybrid molecules like 3-(5-phenyl-1,3-oxazol-2-yl)propanoic acid, the propanoic acid enables:
Table 2: Physicochemical Properties of 3-(5-Phenyl-1,3-oxazol-2-yl)propanoic Acid
Property | Value | Method/Prediction |
---|---|---|
Molecular Weight | 217.22 g/mol | Calculated |
Formula | C₁₂H₁₁NO₃ | Empirical |
Hydrogen Bond Donors | 1 (COOH) | PubChem |
Hydrogen Bond Acceptors | 3 (O=C, O=C, ring N) | PubChem |
logP | 1.8–2.2 | ChemAxon |
Aqueous Solubility | 0.0148 mg/mL | ALOGPS [5] |
Collision Cross Section | 145.7 Ų ([M+H]+) | DeepCCS [5] |
The compound emerged from systematic efforts to merge heterocyclic bioisosteres with carboxylic acid functionalities. Key milestones include:
Table 3: Synthetic Evolution of Oxazole Derivatives
Era | Method | Key Advance | Yield Range |
---|---|---|---|
Pre-2000 | Robinson-Gabriel | Thermal dehydration | 40–70% |
2000s | Van Leusen/TosMIC | Ionic liquid compatibility | 75–92% |
2010s | Pd-catalyzed arylation | C2/C5 regioselectivity control | 80–95% |
2020s | Cu-catalyzed cyclization | Gram-scale 5-bromooxazole synthesis | 86% |
The compound’s structural hybridity positions it as a versatile intermediate for:
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7